2,2,4,4-Tetramethylcyclobutanone Oxime
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Overview
Description
2,2,4,4-Tetramethylcyclobutanone Oxime is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a derivative of cyclobutanone, characterized by the presence of four methyl groups and an oxime functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2,2,4,4-Tetramethylcyclobutanone Oxime typically involves the reaction of 2,2,4,4-Tetramethylcyclobutanone with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4,4-Tetramethylcyclobutanone Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds under specific conditions.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutanone Oxime has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutanone Oxime involves its ability to undergo ring-opening reactions, forming reactive intermediates that can capture molecules like sulfur dioxide, carbon monoxide, or oxygen . These reactions are typically initiated by the formation of iminyl radicals, which then trigger the cleavage of the cyclobutanone ring, leading to the formation of cyanoalkyl radicals. These radicals can further react with other molecules to form stable products.
Comparison with Similar Compounds
2,2,4,4-Tetramethylcyclobutanone Oxime can be compared with other cyclobutanone oximes, such as:
Cyclobutanone Oxime: Lacks the methyl groups, resulting in different reactivity and properties.
2,2-Dimethylcyclobutanone Oxime: Contains fewer methyl groups, affecting its steric and electronic properties.
4,4-Dimethylcyclobutanone Oxime: Similar to 2,2-Dimethylcyclobutanone Oxime but with methyl groups in different positions.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2,2,4,4-tetramethylcyclobutylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)6(7)9-10/h10H,5H2,1-4H3 |
InChI Key |
YWUHWYAALMABIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1=NO)(C)C)C |
Origin of Product |
United States |
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